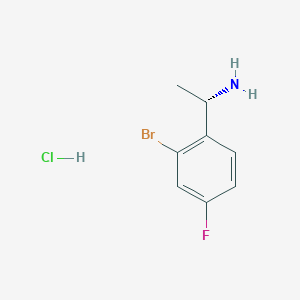

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

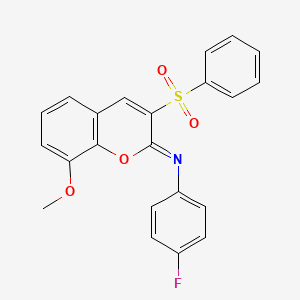

This compound is a derivative of 2-bromo-4-fluorobiphenyl , which is a type of biphenyl molecule that has bromine and fluorine substituents. The “(S)-1-(2-Bromo-4-fluorophenyl)ethanamine” part suggests that it may have a chiral center at the ethanamine portion of the molecule.

Molecular Structure Analysis

The molecular structure of this compound would likely include a biphenyl core with bromine and fluorine substituents, as well as an ethanamine group. The “(S)” in the name suggests that this compound is a single enantiomer, meaning it has a specific three-dimensional arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the reaction conditions. Generally, halogenated aromatic compounds can undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of halogen substituents could influence its reactivity, polarity, and boiling/melting points .Scientific Research Applications

Synthesis of Key Intermediates

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride is utilized in the synthesis of key intermediates for various pharmaceutical and material science applications. A notable example includes its role in the preparation of 2-Fluoro-4-bromobiphenyl, a crucial intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. This synthesis highlights the compound's utility in enabling the development of efficient, practical methods for large-scale production, addressing challenges such as the high cost and environmental impact of traditional processes (Qiu et al., 2009).

Environmental Impact and Toxicology

Research on brominated compounds, closely related to (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, focuses on their environmental concentrations, toxicology, and the implications for human health and ecosystems. Studies on 2,4,6-Tribromophenol, for example, delve into its widespread production, environmental presence, and the gaps in our understanding of its toxicokinetics and toxicodynamics. This body of research underscores the need for continued investigation into the environmental and health impacts of brominated compounds, suggesting a broader context for considering the applications and implications of related substances (Koch & Sures, 2018).

Green Chemistry and Fluoroalkylation

The exploration of fluoroalkylation reactions in aqueous media represents a significant area of interest, reflecting the growing emphasis on sustainable and environmentally friendly chemical processes. Fluorinated functionalities, including those related to (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride, play a vital role in the development of new pharmaceuticals, agrochemicals, and functional materials. The shift towards conducting fluoroalkylation reactions in water or aqueous media marks a pivotal step towards greener chemistry, highlighting the compound's relevance in the ongoing pursuit of more sustainable chemical practices (Song et al., 2018).

Applications in Molecular Imaging and Toxicity Concerns

In the field of molecular imaging, the toxicity of fluorophores used in vivo for cancer diagnosis is a critical concern. While not directly related, the study of fluorophores underscores the importance of understanding the toxicological profiles of fluorine-containing compounds, including (S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride. Research indicates that while some fluorophores exhibit toxicity, the doses used in molecular imaging are generally lower than the toxic doses reported, pointing to the nuanced balance between utility and safety in the application of such compounds (Alford et al., 2009).

Safety and Hazards

properties

IUPAC Name |

(1S)-1-(2-bromo-4-fluorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c1-5(11)7-3-2-6(10)4-8(7)9;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBXNJVKDHDORR-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)F)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)

![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2843368.png)

![N-[[3-(1,3-Oxazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2843370.png)

![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)

![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)

![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2843386.png)